D-Leucine, 4-fluoro-, ethyl ester
Description
Significance of Fluorine in Amino Acid Modification for Biological Systems
The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of an amino acid without significantly increasing its size. nih.gov This "minimalist" modification can lead to:
Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa values of nearby functional groups, affecting the charge of the molecule at different pH levels. nih.gov
Increased Lipophilicity: Fluorination often enhances a molecule's ability to partition into lipid environments, which can improve its capacity to cross cellular membranes. nih.gov
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. nih.govanu.edu.au This can increase the biological half-life of peptides and proteins incorporating fluorinated amino acids.
Conformational Control: The introduction of fluorine can influence the rotational preferences around single bonds, thereby affecting the secondary structure of peptides and proteins. nih.gov
Probes for NMR Spectroscopy: The fluorine-19 (¹⁹F) nucleus is a highly sensitive NMR probe, allowing for detailed structural and functional studies of proteins and peptides in their native environments. anu.edu.aunih.govnih.gov
The strategic placement of fluorine in a molecule like leucine (B10760876) can create analogues that are recognized by cellular machinery but possess unique and advantageous properties for research. nih.gov
Overview of D-Amino Acid Derivatives in Biochemical Research
While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids play crucial and diverse roles, particularly in the microbial world. nih.govethz.chnih.gov Their significance in biochemical research stems from several key areas:
Bacterial Cell Wall Synthesis: D-alanine and D-glutamate are essential components of peptidoglycan, the primary structural element of bacterial cell walls. ethz.chnih.gov This makes the enzymes involved in their synthesis and incorporation attractive targets for antibiotics.
Neurotransmission: In mammals, D-serine and D-aspartate act as important signaling molecules in the central nervous system. ethz.chnih.gov
Resistance to Proteolysis: Peptides constructed from D-amino acids are resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. ethz.ch This property is highly valuable in the development of peptide-based drugs with improved stability.
The use of D-amino acid derivatives, therefore, provides a powerful strategy for creating biologically active peptides with enhanced longevity and for targeting bacterial-specific pathways.
Scope of Academic Inquiry into Fluorinated Leucine Esters
The academic interest in fluorinated leucine esters, including "D-Leucine, 4-fluoro-, ethyl ester," lies at the intersection of the fields described above. Researchers are exploring these compounds for a variety of applications:
Probing Enzyme Mechanisms: By substituting the natural L-leucine with a fluorinated D-amino acid analogue, scientists can study the stereochemical and electronic requirements of enzymes involved in amino acid metabolism and transport.
Developing Novel Antimicrobials: Given the importance of D-amino acids in bacterial cell walls, fluorinated D-leucine derivatives could be investigated as potential inhibitors of peptidoglycan biosynthesis.
Creating Stable Peptide Therapeutics: The incorporation of 4-fluoro-D-leucine into a peptide sequence could confer both resistance to proteolysis and altered pharmacokinetic properties due to fluorination.
¹⁹F NMR-Based Structural Biology: The ethyl ester of 4-fluoro-D-leucine can serve as a protected building block in solid-phase peptide synthesis, allowing for the site-specific introduction of a ¹⁹F NMR probe into a peptide of interest. nih.govontosight.ai
While specific research on "this compound" is not extensively documented in publicly available literature, the principles guiding its potential synthesis and application are well-established through studies on analogous compounds. The synthesis of fluorinated amino acids can be challenging, often requiring multi-step procedures and specialized fluorinating agents. nih.govprinceton.edu Enzymatic and chemoenzymatic methods are also being developed to provide more efficient and stereoselective routes to these valuable molecules. nih.gov
The following table summarizes the key properties and research areas associated with the components of "this compound":
| Component | Key Properties | Primary Research Applications |
| Fluorine | High electronegativity, small size, strong C-F bond | Enhancing metabolic stability, increasing lipophilicity, ¹⁹F NMR probe |
| D-Leucine | Non-canonical stereochemistry, resistance to proteases | Probing bacterial pathways, creating stable peptides, studying stereospecificity of enzymes |
| Ethyl Ester | Carboxyl protecting group | Facilitating peptide synthesis, modifying solubility |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16FNO2 |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C8H16FNO2/c1-4-12-7(11)6(10)5-8(2,3)9/h6H,4-5,10H2,1-3H3/t6-/m1/s1 |
InChI Key |
MJEBOMLXSMSDDI-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(C)(C)F)N |
Canonical SMILES |
CCOC(=O)C(CC(C)(C)F)N |
Origin of Product |
United States |
Biochemical and Biophysical Investigations of D Leucine, 4 Fluoro , Ethyl Ester and Analogs
Influence of Fluorine Substitution on Amino Acid Conformation and Chirality in Biological Contexts
The introduction of a fluorine atom into an amino acid, such as in 4-fluoro-leucine, can significantly alter its conformational preferences and stereochemical properties, which in turn impacts its behavior in biological systems. nih.govnih.gov Fluorine is the most electronegative element, and its substitution for a hydrogen atom introduces a potent dipole moment into the C-F bond. nih.govresearchgate.net This high polarity, combined with fluorine's relatively small van der Waals radius (1.35 Å), only slightly larger than that of hydrogen (1.2 Å), allows it to act as a subtle yet powerful conformational tool. nih.govnih.gov
The conformational effects of fluorination are driven by several factors, including dipole-dipole interactions and hyperconjugation. nih.gov For instance, the gauche effect is often observed, where the fluorine atom prefers a gauche (60° torsion angle) orientation relative to an adjacent electronegative atom or group. nih.govacs.org In the context of a peptide chain, this can influence the local backbone and side-chain dihedral angles. The substitution of fluorine in the side chain of an amino acid like leucine (B10760876) can restrict the free rotation around single bonds, favoring specific rotamers that might differ from the non-fluorinated parent amino acid. nih.govrsc.org This conformational pre-organization can have profound effects on how a peptide or protein folds and interacts with its binding partners. nih.govresearchgate.net
The chirality of the alpha-carbon (Cα) is a fundamental determinant of protein structure. The introduction of a fluorine atom at a distant position like the 4-position of leucine does not change the inherent D- or L-configuration at the Cα. However, the altered electronic and steric properties of the fluorinated side chain can influence how the chiral center is recognized in biological processes, such as by enzymes or transporters. researchgate.netresearchgate.net The specific stereochemistry of the fluorinated side chain itself can also become a critical recognition element.
| Property | Effect of Fluorine Substitution | Governing Principles | Biological Implication |
|---|---|---|---|
| Conformation | Restricts side-chain rotation, favors specific rotamers. | Dipole-dipole interactions, gauche effect, hyperconjugation. nih.govacs.org | Influences peptide backbone folding and protein tertiary structure. nih.govrsc.org |
| Hydrophobicity | Increases hydrophobicity of the side chain. | Low polarizability of the C-F bond, unique solvation properties. nih.gov | Affects protein stability and interactions within hydrophobic cores. nih.gov |
| Chirality | Does not alter Cα configuration but can influence molecular recognition. | Altered steric and electronic profile of the side chain. researchgate.net | Can modify enzyme-substrate and receptor-ligand interactions. researchgate.net |
| Acidity/Basicity | Can alter the pKa of nearby functional groups. | Strong electron-withdrawing inductive effect of fluorine. rsc.org | Impacts ionization states and electrostatic interactions in active sites. rsc.org |
Application of Fluorinated Leucine Esters as Biochemical Probes
Fluorinated amino acids, including analogs of leucine, are exceptionally valuable probes for protein structure and dynamics studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgacs.org The ¹⁹F nucleus possesses several advantageous properties for NMR: it has a spin of 1/2, a natural abundance of 100%, and the second-highest gyromagnetic ratio after protons, affording high intrinsic sensitivity. ucla.edu Crucially, fluorine is virtually absent from biological systems, meaning that ¹⁹F NMR spectra of proteins selectively labeled with a fluorinated amino acid are free from background signals. ucla.eduacs.org
Incorporating D-Leucine, 4-fluoro-, ethyl ester (after cellular hydrolysis to the free amino acid) into a protein provides a sensitive reporter at a specific location. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local microenvironment, spanning a range of over 400 ppm. ucla.edu This sensitivity allows for the detection of subtle conformational changes, ligand binding events, protein-protein interactions, and protein folding/unfolding processes. acs.orgnih.gov For example, the binding of a ligand to a protein can induce a change in the local environment of the fluorine label, resulting in a discernible shift in the ¹⁹F NMR signal, which can be used to characterize the binding event. nih.gov
Efficient syntheses have been developed for fluorinated leucines, which have been shown to be good substrates for incorporation into proteins, particularly in cell-free expression systems. nih.govrsc.org Studies using the protein GB1 have demonstrated that incorporating fluorinated leucine and valine residues results in ¹⁹F-NMR spectra with large chemical shift dispersions, indicating that the fluorine atoms in different positions within the protein experience distinct environments. nih.govrsc.org This dispersion is essential for resolving individual signals and monitoring specific sites within the protein.
Fluorinated amino acid esters serve as effective tools for investigating the mechanisms of amino acid transport across cellular membranes. The introduction of fluorine, particularly the positron-emitting isotope ¹⁸F, allows for non-invasive imaging and quantitative analysis of transporter activity using Positron Emission Tomography (PET). princeton.edunih.gov
Research has focused on the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells to meet their high demand for essential amino acids like leucine. princeton.edunih.gov By synthesizing ¹⁸F-labeled leucine analogs, researchers can probe the activity of this transporter in vivo. A mild and selective photocatalytic C-H ¹⁸F-fluorination reaction has been developed to directly synthesize these tracers from unactivated C-H bonds in branched aliphatic amino acids. nih.gov
Studies using various cancer cell lines have demonstrated that ¹⁸F-labeled leucine analogs are recognized and transported by LAT1. nih.gov PET imaging in mouse models with prostate (PC3) and glioma (U87) xenografts using tracers like 5-[¹⁸F]-fluorohomoleucine showed significant tumor uptake and clear visualization, confirming that these fluorinated analogs mimic natural leucine well enough to be substrates for the transport system. nih.gov Such investigations provide critical insights into the substrate specificity and kinetics of amino acid transporters and highlight their potential as targets for diagnostic imaging.
Fluorinated amino acids and their esters are instrumental in studying the intricate pathways of protein biosynthesis. nih.govmdpi.com By supplementing cell growth media or cell-free synthesis systems with a fluorinated analog, it can be incorporated into the proteome in place of its natural counterpart. nih.govnih.gov This process relies on the cellular machinery—specifically the aminoacyl-tRNA synthetases (aaRS)—recognizing the fluorinated amino acid and attaching it to its corresponding tRNA for delivery to the ribosome.
Enzymatic Transformations Involving Fluorinated Amino Acid Esters
The ability of enzymes to recognize and process fluorinated amino acid esters is a key area of biochemical investigation. The introduction of fluorine can significantly impact how a substrate fits into an enzyme's active site and participates in catalysis. researchgate.netresearchgate.net Enzymes that process amino acids and their esters, such as lipases and proteases, are often used to study these effects.
Lipases, for example, have been utilized in the kinetic resolution of racemic mixtures of fluorinated amino acid esters. An efficient method has been developed for the synthesis of enantiomerically pure β-fluorophenyl-substituted β-amino acids through the hydrolysis of their corresponding racemic esters, catalyzed by lipase (B570770) from Burkholderia cepacia. mdpi.comnih.gov In these reactions, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. mdpi.com This high degree of enantioselectivity (E > 200) demonstrates that the enzyme's active site is exquisitely sensitive to the stereochemical presentation of the fluorinated substrate, even when the fluorine atom is not directly at a chiral center. mdpi.comnih.gov
These studies provide valuable data on enzyme specificity and are crucial for the preparative-scale synthesis of chiral fluorinated building blocks. The successful use of fluorinated esters as substrates underscores that despite the electronic perturbations caused by fluorine, they can be accommodated within an enzyme's active site, acting as effective mimics of their natural counterparts. researchgate.net
| Enzyme | Substrate Type | Reaction | Products | Key Finding |
|---|---|---|---|---|
| Lipase PSIM (Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic esters. mdpi.comnih.gov | Enantioselective hydrolysis. mdpi.com | (R)-amino esters and (S)-amino acids. mdpi.com | High enantioselectivity (E > 200), demonstrating precise substrate recognition. mdpi.com |
Modulatory Effects on Enzyme Activity
The introduction of fluorinated amino acids into enzyme substrates or inhibitors can significantly modulate their interaction with the target enzyme. nih.gov The electron-withdrawing nature of fluorine can alter the electronic environment of the amino acid, influencing its binding affinity and reactivity within an enzyme's active site. mdpi.com While direct studies on this compound are limited, research on analogous fluorinated compounds and other enzyme systems provides valuable insights into its potential modulatory effects.
Fluorinated amino acids have been successfully utilized in the design of potent enzyme inhibitors. nih.gov For instance, trifluoromethyl ketones have been developed as transition-state analog inhibitors for serine proteases like chymotrypsin (B1334515) and elastase. nih.gov Similarly, phosphonate (B1237965) analogs of leucine have been designed as powerful inhibitors of leucine aminopeptidase. nih.gov These examples highlight the principle that fluorinated functional groups can be strategically employed to create stabilized transition-state-like structures that bind tightly to the enzyme's active site. nih.gov
The presence of a fluorine atom can also influence the metabolic stability of a peptide-based drug by altering its susceptibility to enzymatic degradation. nih.gov For example, peptides containing fluorinated amino acids have been monitored for their proteolytic stability against enzymes like pepsin and trypsin using 19F NMR. mdpi.com This technique allows for the direct observation of peptide digestion and the screening of potential inhibitors. mdpi.com
Incorporation into Peptides and Peptidomimetics
The incorporation of non-canonical amino acids, such as this compound, into peptide sequences is a well-established strategy to enhance their therapeutic potential. nih.govresearchgate.net This modification can lead to peptides with improved stability, altered conformation, and unique biological activities. nih.govwalshmedicalmedia.com
The substitution of a canonical amino acid with a fluorinated analog can impose significant conformational constraints on the peptide backbone. mdpi.com While specific data for 4-fluoro-D-leucine is not extensively documented, studies on other fluorinated amino acids, such as 4-fluoroproline (B1262513), offer compelling evidence of this principle. The strong inductive effect of the fluorine atom in 4-fluoroproline influences the pucker of the pyrrolidine (B122466) ring and biases the conformation of the preceding peptide bond. nih.govresearchgate.netnih.gov This "pre-organizing" effect can stabilize specific secondary structures. researchgate.net
A key advantage of incorporating fluorinated amino acids and D-amino acids into peptides is the enhancement of their stability. walshmedicalmedia.comnih.gov Peptides containing D-amino acids are generally more resistant to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. nih.gov This increased stability is a crucial attribute for peptide-based therapeutics.
Furthermore, the incorporation of fluorinated amino acids can enhance the thermal and chemical stability of peptides. For example, the replacement of leucine with 5,5,5-trifluoroleucine in the hydrophobic core of coiled-coil proteins has been shown to increase their resistance to denaturation. nih.gov This stabilization is attributed to the favorable hydrophobic interactions involving the fluorinated side chains.
Intermolecular interactions, which are critical for peptide self-assembly and binding to biological targets, can also be modulated. The introduction of leucine residues into amphiphilic helical peptides has been shown to promote helix-helix association through hydrophobic interactions, leading to the formation of ordered fibrous structures. nih.gov The fluorinated side chain of 4-fluoro-D-leucine, with its altered hydrophobicity and steric profile, would likely modulate these intermolecular interactions in a distinct manner, potentially leading to novel self-assembling nanomaterials or peptides with tailored binding affinities for their targets. The interplay between the D-configuration and the fluorinated side chain could lead to unique packing arrangements and intermolecular contacts.
Table 1: Effects of Fluorinated Amino Acid Incorporation on Enzyme Activity
| Fluorinated Analog | Enzyme System | Observed Effect | Reference |
|---|---|---|---|
| Trifluoromethyl ketones | Serine Proteases (e.g., chymotrypsin, elastase) | Transition-state analog inhibition | nih.gov |
| Phosphonate analogs of Leucine | Leucine Aminopeptidase | Potent inhibition | nih.gov |
| General Fluorinated Amino Acids | Pepsin, Trypsin | Altered proteolytic stability, monitored by 19F NMR | mdpi.com |
Table 2: Influence of Modified Amino Acids on Peptide Properties
| Modification | Property Influenced | Example | Reference |
|---|---|---|---|
| 4-Fluoroproline Incorporation | Peptide Conformation | Enforces specific pyrrolidine ring pucker, biases preceding peptide bond conformation | nih.govresearchgate.netnih.gov |
| D-Leucine Incorporation | Peptide Stability & Conformation | Increased resistance to proteolysis, can induce specific secondary structures | nih.gov |
| 5,5,5-Trifluoroleucine Incorporation | Peptide Stability | Increased thermal and chemical stability in coiled-coil proteins | nih.gov |
| Leucine Incorporation in Helical Peptides | Intermolecular Interactions | Promotes helix-helix association and self-assembly | nih.gov |
Analytical Techniques for Characterization and Quantification in Academic Research
Spectroscopic Methods for Fluorinated Amino Acids
Spectroscopic techniques are fundamental in elucidating the molecular structure of fluorinated amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is an indispensable tool for the structural analysis of "D-Leucine, 4-fluoro-, ethyl ester".
¹H NMR Spectroscopy: In ¹H NMR, the signals corresponding to the protons in the ethyl ester group are typically observed as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the leucine (B10760876) side chain will exhibit complex splitting patterns due to their proximity to the chiral center and the fluorine atom. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom. For example, in a related compound, ethyl 4-fluorobenzoate, the ethyl group protons appear at approximately 1.39 ppm (triplet) and 4.37 ppm (quartet). chemicalbook.com
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. pressbooks.pubpressbooks.publibretexts.org The low natural abundance of the ¹³C isotope means that carbon-carbon coupling is negligible. pressbooks.publibretexts.org The spectrum is often acquired with broadband proton decoupling, resulting in a single peak for each unique carbon atom. pressbooks.publibretexts.org The carbon atoms closer to the electronegative fluorine and oxygen atoms will be deshielded and appear at higher chemical shifts (downfield). pressbooks.pubpressbooks.pub For instance, the carbonyl carbon of the ester group is typically found in the 170-220 ppm range. pressbooks.pub In ethyl fluoroacetate, the carbonyl carbon appears around 165 ppm, and the carbon bonded to fluorine is observed at approximately 77 ppm. chemicalbook.com
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org The chemical shift of the fluorine atom in "this compound" provides direct information about its electronic environment. biophysics.org The range of chemical shifts in ¹⁹F NMR is much larger than in ¹H NMR, which often allows for the resolution of signals from different fluorinated positions within a molecule. biophysics.org Studies on proteins incorporating fluorinated leucine analogues have demonstrated the utility of ¹⁹F NMR in resolving signals for each fluorinated residue. researchgate.net
Interactive Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~0.9 (CH₃, leucine) | Doublet |
| ¹H | ~1.3 (CH₃, ethyl) | Triplet |
| ¹H | ~1.5-1.8 (CH₂, CH, leucine) | Multiplet |
| ¹H | ~4.2 (CH₂, ethyl) | Quartet |
| ¹H | ~4.5 (CH, alpha-carbon) | Multiplet |
| ¹³C | ~14 (CH₃, ethyl) | Singlet |
| ¹³C | ~22, 24 (CH₃, leucine) | Singlet |
| ¹³C | ~40 (CH, leucine) | Singlet |
| ¹³C | ~55 (CH, alpha-carbon) | Singlet |
| ¹³C | ~61 (OCH₂, ethyl) | Singlet |
| ¹³C | ~85 (C-F, leucine) | Singlet (with C-F coupling) |
| ¹³C | ~172 (C=O, ester) | Singlet |
| ¹⁹F | Variable | Complex Multiplet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) Applications in D-Amino Acid Analysis
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For "this compound," MS can confirm the molecular mass and provide structural information through fragmentation patterns. When coupled with chromatographic methods, LC-MS is a powerful tool for the analysis of D-amino acids in complex mixtures, offering high sensitivity and selectivity. nih.govnih.gov The development of specific labeling reagents can further enhance the detection of amino acids in LC-MS analyses. nih.gov
Chromatographic Methods for Enantiomeric Purity Assessment
Chromatographic techniques are essential for separating enantiomers and assessing the enantiomeric purity of chiral compounds like "this compound."
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a primary method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of amino acid derivatives. researchgate.netyakhak.org The separation of N-protected amino acids, including FMOC-derivatives, has been successfully achieved using these types of columns. researchgate.netphenomenex.com The use of reversed-phase HPLC with pre-column derivatization is a common approach that offers excellent selectivity and sensitivity for amino acid analysis. youtube.comyoutube.com
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography with a chiral stationary phase is another effective method for enantiomeric separation. Prior to analysis, amino acids and their esters must be derivatized to increase their volatility. sigmaaldrich.comsigmaaldrich.com This typically involves esterification of the carboxyl group followed by acylation of the amino group. sigmaaldrich.com Chiral GC methods offer high sensitivity and can often provide shorter analysis times compared to HPLC. sigmaaldrich.com The elution order of enantiomers can sometimes be reversed by using different derivatization reagents or chiral stationary phases. sigmaaldrich.com
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a crucial step in the analysis of amino acids by both GC and HPLC, as it improves their chromatographic properties and detection sensitivity. sigmaaldrich.comsigmaaldrich.comnih.gov
For GC analysis, a two-step derivatization is common, involving esterification of the carboxyl group and acylation of the amino group. sigmaaldrich.com Reagents like methanolic HCl for esterification and trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride for acylation are frequently used. sigmaaldrich.com Silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are also employed to create more stable derivatives. sigmaaldrich.com
In HPLC, pre-column derivatization is widely used to introduce a chromophore or fluorophore into the amino acid molecule, enhancing UV or fluorescence detection. youtube.comyoutube.com Reagents like o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol, or 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), are used for this purpose. nih.govyakhak.org The use of derivatization reagents can significantly improve the accuracy of detecting trace amounts of amino acid enantiomers. mdpi.com
Interactive Table 2: Common Derivatization Reagents for Amino Acid Analysis
| Analytical Technique | Derivatization Reagent | Purpose |
| GC | Methanolic HCl | Esterification of carboxyl group |
| GC | Trifluoroacetic anhydride (TFAA) | Acylation of amino group |
| GC | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Silylation of polar functional groups |
| HPLC | o-Phthalaldehyde (OPA) / Chiral Thiol | Formation of fluorescent diastereomers |
| HPLC | 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) | Introduction of a fluorogenic tag |
| HPLC | N-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Introduction of a UV-active protecting group |
Emerging Research Directions and Future Perspectives for Fluorinated D Leucine Esters
Design of Advanced Biochemical Tools and Reagents
The introduction of fluorine into D-leucine ethyl ester provides a versatile handle for creating sophisticated biochemical probes and reagents. The fluorine atom's unique properties—including its high electronegativity, small size, and the high sensitivity of the ¹⁹F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy—are central to these applications.
Fluorinated amino acids are increasingly utilized as ¹⁹F NMR probes to gain insights into protein structure, dynamics, and interactions. nih.govmdpi.com The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, making it an exquisite reporter on conformational changes or binding events. nih.gov By incorporating a 4-fluoro-D-leucine residue into a peptide, researchers can monitor its behavior within a larger biomolecular assembly without perturbing the system significantly. nih.gov This "spy" functionality allows for the detailed study of molecular recognition events and enzyme mechanisms. nih.gov For instance, efficient syntheses of fluorinated leucines have been developed specifically for use in protein NMR, with ¹⁹F-NMR spectra of proteins produced with these amino acids showing large chemical shift dispersions, which is valuable for structural analysis. nih.gov
Furthermore, D-leucine ethyl ester itself serves as a building block in peptide synthesis and is used in metabolic studies. chemimpex.combiosynth.com Its fluorinated counterpart, D-Leucine, 4-fluoro-, ethyl ester, can be used to create peptide-based drugs with enhanced properties. The C-F bond can increase metabolic stability and bioavailability by blocking sites susceptible to enzymatic degradation. nih.gov This makes these compounds valuable for developing more robust peptide therapeutics.
| Application Area | Utility of Fluorinated D-Leucine Esters | Key Fluorine Property |
| ¹⁹F NMR Spectroscopy | Serve as non-invasive probes for studying protein structure, folding, and binding interactions. nih.govnih.gov | High sensitivity of the ¹⁹F nucleus to its local chemical environment. mdpi.com |
| Peptide-based Drug Design | Act as building blocks to create peptides with increased stability against enzymatic degradation and improved pharmacokinetic profiles. nih.govbohrium.com | Steric and electronic effects of the C-F bond. nih.gov |
| Metabolic Studies | Used as probes to investigate amino acid transport and metabolism with altered properties. chemimpex.com | Modified hydrophobicity and polarity. acs.org |
Exploration of Novel and Sustainable Synthetic Pathways
The growing interest in fluorinated amino acids has spurred the development of innovative and more sustainable synthetic methods. Traditional approaches often require harsh conditions, but recent advances focus on milder, more selective, and efficient strategies. nih.gov Research in this area can be broadly categorized into two main approaches: direct fluorination of amino acid precursors and construction from fluorinated building blocks. bohrium.comrsc.org
Direct, late-stage fluorination is an attractive strategy for its synthetic convenience. rsc.org This includes electrophilic fluorination using reagents like Selectfluor to introduce fluorine into an electron-rich side chain. nih.gov Electrochemical methods have also emerged as a green and effective way to achieve site-selective C-H fluorination. mdpi.com
Alternatively, the use of fluorinated building blocks offers structural diversity. bohrium.comrsc.org For example, photoredox catalysis has enabled the mild, metal-free carbofluorination of dehydroalanine (B155165) derivatives to produce a wide range of α-fluoro-α-amino acids. nih.gov Other modern techniques include transition-metal-catalyzed reactions, which provide powerful tools to access complex fluorinated amino acids with high selectivity. bohrium.comrsc.org Nickel-catalyzed multicomponent reactions, for instance, have been developed for synthesizing γ- and δ-fluorinated amino acids. bohrium.com
| Synthetic Strategy | Description | Advantages |
| Direct Electrophilic Fluorination | Introduction of a fluorine atom onto an existing amino acid scaffold using an electrophilic fluorine source (e.g., Selectfluor). nih.gov | Atom-efficient; suitable for late-stage modification. rsc.org |
| Photoredox Catalysis | Utilizes visible light and an organic photocatalyst to generate radicals for carbofluorination reactions under mild conditions. nih.gov | Metal-free; tolerates a wide range of functional groups. nih.gov |
| Transition-Metal Catalysis | Employs catalysts (e.g., Nickel, Palladium) for cross-coupling and functionalization reactions to build the fluorinated amino acid structure. bohrium.comacs.org | High selectivity and efficiency; enables access to complex structures. bohrium.comacs.org |
| Fluorinated Building Blocks | Synthesis starts with a small, pre-fluorinated molecule that is then elaborated into the final amino acid derivative. bohrium.comrsc.org | Provides access to diverse and complex fluorinated structures. rsc.org |
Integration into Complex Biomolecular Systems for Functional Studies
Incorporating fluorinated D-leucine esters into peptides and proteins allows for the precise tuning of their biological and physical properties. The substitution of hydrogen with fluorine can profoundly impact hydrophobicity, secondary structure propensity, and thermal stability. acs.orgrsc.org
To achieve this integration, researchers often use auxotrophic bacterial strains that cannot synthesize a particular natural amino acid. nih.gov When grown in a medium where the natural amino acid is replaced by its fluorinated analog, the cells are forced to incorporate the unnatural building block into newly synthesized proteins. nih.gov Cell-free protein expression systems offer another powerful method, which is particularly useful for incorporating amino acids that may be toxic to living cells. nih.gov
| Fluorinated Leucine (B10760876) Analog | Model System | Observed Effect on Stability | Rationale |
| 5,5,5-Trifluoroleucine (Tfl) | GCN4-p1 coiled-coil | Increased thermal stability (ΔTm = +13 °C). mdpi.com | Additive stabilizing effects from the fluorinated side chains in the hydrophobic core. mdpi.com |
| 5,5,5,5′,5′,5′-Hexafluoroleucine (Hfl) | Helical proteins | Enhanced overall thermostability despite a decrease in helix propensity. mdpi.com | The fluorous stabilization effect overcomes the less favorable helix propensity. mdpi.com |
Computational Chemistry Approaches for Understanding Fluorine Effects on Molecular Recognition and Reactivity
Computational chemistry has become an indispensable tool for predicting and rationalizing the effects of fluorination on molecular properties. Techniques like Density Functional Theory (DFT) allow researchers to investigate how fluorine substitution influences a molecule's electronic structure, stability, solubility, and reactivity before engaging in complex synthesis. nih.gov
These computational studies can reveal subtle changes in intramolecular hydrogen bonding and charge distribution caused by the highly electronegative fluorine atom. nih.gov Such insights are crucial for understanding how a fluorinated amino acid like 4-fluoro-D-leucine will interact within a peptide chain or a protein's active site. For example, calculations can predict changes in the pKa of nearby functional groups or alterations in the conformational preferences of the amino acid side chain. acs.orgrsc.org
By modeling the interactions between a fluorinated ligand and its receptor, computational approaches can guide the design of more potent and selective inhibitors or molecular probes. acs.org This synergy between computational prediction and experimental validation accelerates the development of new biomolecules with tailored properties, helping to decipher the "fluorine code" in a protein environment. acs.org The ability to predict the outcome of fluorine substitution allows for the rational design of fluorinated building blocks for advanced peptide and protein engineering. acs.org
Q & A
Q. What are the primary synthetic methodologies for preparing D-Leucine, 4-fluoro-, ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of fluorinated leucine esters typically involves esterification or amidation reactions. For example, ester derivatives can be synthesized by reacting fluorinated leucine with ethanol in the presence of acid catalysts (e.g., HCl), as demonstrated in creatine ethyl ester synthesis . Substituent positioning (e.g., 4-fluoro) may require optimization of temperature and solvent polarity to avoid side reactions. Systematic screening of reaction parameters (e.g., time, temperature, catalyst ratio) using design-of-experiment (DoE) approaches, such as central composite design, can optimize yields .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Orthogonal analytical techniques are critical:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and esterification.
- Mass spectrometry (HRMS) for molecular weight validation.
- Chromatographic methods (HPLC/GC) with retention index (RI) comparisons to known standards, as exemplified in ethyl ester characterization .
- Elemental analysis to verify purity (>98%) .
Q. Why is the ethyl ester group incorporated into fluorinated amino acids like D-Leucine, and how does it affect chemical stability?
- Methodological Answer : Ethyl esters enhance bioavailability by increasing lipophilicity and slowing degradation in aqueous environments. For example, arginine ethyl ester derivatives show improved intestinal absorption compared to non-esterified forms due to reduced enzymatic hydrolysis . Stability studies should include pH-dependent degradation assays (e.g., simulated gastric fluid) and monitor hydrolysis products via LC-MS .
Advanced Research Questions
Q. How can contradictory Structure-Activity Relationship (SAR) data for fluorinated leucine derivatives be resolved?
- Methodological Answer : Contradictions often arise from substituent electronic/steric effects. For example, 4-fluoro substituents in thioether analogs caused a 15-fold potency loss in ERK5 inhibitors, suggesting steric hindrance or altered binding kinetics . To resolve discrepancies:
- Perform molecular docking simulations to assess binding pocket compatibility.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Compare substituent effects across multiple assays (e.g., enzymatic vs. cellular activity) .
Q. What strategies optimize the amidation of this compound for peptide synthesis?
- Methodological Answer : Metal-free, water-based amidation (e.g., using green solvents) can achieve moderate-to-high yields (38–95%) by adjusting electronic factors. For example, 4-fluoro benzylamine reacts efficiently with ester moieties under mild conditions, with yields influenced by the electron-withdrawing nature of substituents . Key strategies:
- Screen amine nucleophilicity (e.g., alkyl vs. aryl amines).
- Utilize microwave-assisted synthesis to enhance reaction rates.
- Monitor reaction progress via in-situ FTIR to detect ester/amide bond transitions .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be applied to track the metabolic fate of this compound?
- Methodological Answer : Radiolabeling specific positions (e.g., ¹⁴C at the ethyl group or ¹⁵N at the amide) enables metabolic pathway tracing. For creatine ethyl ester, labeled carbons at C-1′ or C-2′ positions were tracked using scintillation counting and LC-MS . Protocols include:
- Synthesizing labeled precursors (e.g., ¹³C-ethanol) via established esterification routes .
- Conducting in vivo pharmacokinetic studies with tissue-specific isotope analysis.
Q. What experimental design principles mitigate batch-to-batch variability in fluorinated leucine ester synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) frameworks:
- Define Critical Quality Attributes (CQAs) : Purity, enantiomeric excess, solubility.
- Identify Critical Process Parameters (CPPs) : Catalyst concentration, reaction time.
- Use statistical modeling (e.g., partial least squares regression) to correlate CPPs with CQAs .
- Document protocols rigorously to ensure reproducibility, per Beilstein Journal guidelines .
Tables for Key Data
| Synthetic Method | Yield Range | Condition Optimization | Reference |
|---|---|---|---|
| Green solvent amidation | 38–95% | Water, 40–60°C, 12–24h | |
| Acid-catalyzed esterification | 60–85% | HCl, ethanol, 40°C, 12h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
